molecular formula C9H12BrN B1281269 N-Benzyl-2-bromoethan-1-amine CAS No. 65894-26-0

N-Benzyl-2-bromoethan-1-amine

Cat. No. B1281269
CAS RN: 65894-26-0
M. Wt: 214.1 g/mol
InChI Key: JQCIWDPPLPGGMG-UHFFFAOYSA-N
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Description

“N-Benzyl-2-bromoethan-1-amine” is a chemical compound with the molecular formula C11H15Br2N . It is also known as “N-Benzyl-2-bromo-N-(2-bromoethyl)ethan-1-amine” and has a molecular weight of 321.05 . It is stored at a temperature of 4°C and protected from light .


Synthesis Analysis

The synthesis of compounds similar to “N-Benzyl-2-bromoethan-1-amine” has been reported in the literature. For instance, 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine were added to 5,6-dimethylbenzimidazole to synthesize symmetrically-connected N-heterocyclic carbenes . Then, these NHC precursor compounds were reacted with PdCl2 to obtain Pd (II)-NHC complexes .


Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-Benzyl-2-bromoethan-1-amine” have been studied. For example, an electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides with 2-bromoethan-1-ol as the brominating reagent has been developed .


Physical And Chemical Properties Analysis

“N-Benzyl-2-bromoethan-1-amine” has a boiling point of 319.4±32.0 C at 760 mmHg . It is a liquid at room temperature . Amines typically have infrared absorptions in the 3300–3360 cm−1 region .

Scientific Research Applications

Amination Reactions

A prominent application of N-Benzyl-2-bromoethan-1-amine involves its use in amination reactions. Studies have demonstrated its utility in palladium-catalyzed amination processes, where it reacts with aryl halides and nitrogen-containing reagents. This methodology allows for the efficient synthesis of benzophenone imines and the corresponding primary amines, crucial for producing various organic compounds and intermediates in the synthesis of new antibiotics. Such reactions underscore the compound's role in forming bond connections essential for developing complex molecules (Grasa, Viciu, Huang, & Nolan, 2001).

Michael Addition Reactions

N-Benzyl-2-bromoethan-1-amine is also applied in Michael addition reactions, particularly as a catalyst or reagent in the conjugate addition of amines to electron-deficient alkenes. This process is highly efficient, offering a straightforward and chemoselective method to generate various products under mild conditions. The simplicity and high yields of these reactions make them valuable for synthesizing numerous organic compounds, emphasizing the versatility of N-Benzyl-2-bromoethan-1-amine in facilitating bond formation (Khan, Parvin, Gazi, & Choudhury, 2007).

Bromination of Organic Compounds

Another significant application of N-Benzyl-2-bromoethan-1-amine lies in the bromination of organic compounds. Research indicates its effectiveness as a brominating agent for allylic positions, offering a method to introduce bromine into various organic frameworks under ambient conditions. This capability is crucial for synthesizing brominated intermediates, which are often pivotal in creating pharmaceuticals and other organic materials (Khazaei, Vaghei, & Karkhanei, 2002).

Organocatalysis and Glycosylation Inhibition

Research has identified an impurity formed during benzylation reactions in DMF that acts as an organocatalyst poison in thiourea-catalyzed glycosylations. This discovery highlights the importance of understanding and controlling reaction conditions and side products in organic synthesis, particularly when N-Benzyl-2-bromoethan-1-amine or related compounds are used. Such insights are vital for optimizing reaction outcomes and purity in the synthesis of complex molecules (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Direct Amination with Alkylamines

The compound's application extends to direct C-H amination reactions with alkylamines, providing a novel approach for the convergent synthesis of tertiary and secondary arylalkyl amines. This method, leveraging palladium catalysis, opens new avenues for efficiently constructing nitrogen-containing compounds, essential in medicinal chemistry and material science (Yoo, Ma, Mei, Chan, & Yu, 2011).

Mechanism of Action

The mechanism of action for compounds similar to “N-Benzyl-2-bromoethan-1-amine” involves the use of low concentrations of bromine produced from both cathodic reduction and anodic oxidation as an electrophile .

Safety and Hazards

“N-Benzyl-2-bromoethan-1-amine” should be handled with care. It has been classified as harmful and has hazard statements H317, H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Future Directions

The future directions in the research of compounds similar to “N-Benzyl-2-bromoethan-1-amine” could involve the development of more efficient synthesis methods and the exploration of their potential applications in various fields .

properties

IUPAC Name

N-benzyl-2-bromoethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCIWDPPLPGGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495084
Record name N-Benzyl-2-bromoethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-bromoethan-1-amine

CAS RN

65894-26-0
Record name N-Benzyl-2-bromoethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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